molecular formula C21H25N5O3 B2866579 5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895004-59-8

5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2866579
CAS No.: 895004-59-8
M. Wt: 395.463
InChI Key: BERPSNZVZUNEDZ-UHFFFAOYSA-N
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Description

5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

The synthesis of pyrazole and pyrimidine linked heterocyclic compounds has been explored for their potential in various biological activities. These compounds have been evaluated for insecticidal and antimicrobial activities, showing promise in agricultural and medical applications (Deohate & Palaspagar, 2020).

Targeting Cellular Pathways for Cancer Therapy

Research into compounds related to pyrazolo[3,4-d]pyrimidin derivatives has identified potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase. These compounds selectively inhibit cellular biomarkers of mTORC1 and mTORC2, offering a new avenue for cancer therapy development (Nowak et al., 2009).

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives with potential antimicrobial and anticancer activities have been synthesized. These compounds show significant inhibitory activity against selected microorganisms and cancer cell lines, suggesting their utility as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Parkinson's Disease Treatment

The development of adenosine receptor antagonists derived from pyrazolo[3,4-d]pyrimidin compounds has shown potential for the treatment of Parkinson's disease. These compounds exhibit selective activity against the hA2A receptor, indicating their potential in therapeutic applications (Zhang et al., 2008).

Anti-inflammatory and Analgesic Applications

Compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been evaluated for their anti-inflammatory and analgesic properties. These studies aim to develop new chemical entities with potential therapeutic benefits in treating inflammation and pain (Antre et al., 2011).

Properties

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-5-6-18(14(2)7-13)26-20-17(8-23-26)21(28)25(12-22-20)11-19(27)24-9-15(3)29-16(4)10-24/h5-8,12,15-16H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERPSNZVZUNEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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